molecular formula C8H8O4 B172684 (2S)-hydroxy(4-hydroxyphenyl)ethanoic acid CAS No. 13244-75-2

(2S)-hydroxy(4-hydroxyphenyl)ethanoic acid

Cat. No. B172684
CAS RN: 13244-75-2
M. Wt: 168.15 g/mol
InChI Key: YHXHKYRQLYQUIH-ZETCQYMHSA-N
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Description

“(2S)-hydroxy(4-hydroxyphenyl)ethanoic acid” is a unique chemical compound. It is also known as “(2S)-(tert-Butoxycarbonyl)aminoethanoic acid” with a linear formula of C13H17NO5 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions has been reported . The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string OC(C@@H(C)C)=O)C(C=C1)=CC=C1O)=O . This indicates the presence of various functional groups and the stereochemistry of the compound.

Scientific Research Applications

Metabolic Pathways in Rats

A study by Kanamori et al. (2002) explored the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying several metabolites including 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid. This research contributes to the understanding of how substances metabolize in biological systems, which could be relevant for the metabolism of related compounds like (2S)-hydroxy(4-hydroxyphenyl)ethanoic acid.

Synthesis and Characterization

Parve et al. (1998) proposed a synthesis method for a versatile chiral derivatizing agent, including (2R)-2-phenyl-2-[(2S)-tetrahydro-2-pyranyloxy]ethanoic acid (Parve et al., 1998). This kind of research is important for developing novel methods in synthetic chemistry, which could be applied to the synthesis of (2S)-hydroxy(4-hydroxyphenyl)ethanoic acid and its derivatives.

Fluorescent Probes in Biological Systems

Fang et al. (2019) studied the use of 1-(2-Hydroxyphenyl)ethanone in the development of a BODIPY-based fluorescent on-off probe for detecting H2S in cells (Fang et al., 2019). This shows the potential of hydroxyphenyl compounds in the creation of sensitive and selective biological probes, highlighting a possible research application for (2S)-hydroxy(4-hydroxyphenyl)ethanoic acid.

Enzymatic Preparation in Synthesis

Research by Gennaro et al. (2010) demonstrated the enzymatic preparation of compounds including (2S)-hydroxy(phenyl)ethanoic acid using oxidoreductases (Gennaro et al., 2010). This study is significant for understanding enzymatic synthesis pathways that could be applicable to (2S)-hydroxy(4-hydroxyphenyl)ethanoic acid.

Chemical Synthesis and Analytical Techniques

Zhu et al. (2014) worked on the rapid synthesis of 4-oxo-4H-chromene-3-carboxylic acid, starting from 1-(2-hydroxyphenyl)ethanone, demonstrating the versatility of hydroxyphenyl compounds in chemical synthesis (Zhu et al., 2014). This kind of research can guide the synthesis and analysis of similar compounds like (2S)-hydroxy(4-hydroxyphenyl)ethanoic acid.

Safety And Hazards

The safety data sheet for a related compound, phenylboronic acid, indicates that it is harmful if swallowed . It is recommended not to eat, drink, or smoke when using this product, and to wash hands and face thoroughly after handling .

properties

IUPAC Name

(2S)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXHKYRQLYQUIH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-hydroxy(4-hydroxyphenyl)ethanoic acid

CAS RN

13244-75-2
Record name 4-Hydroxymandelic acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013244752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXYMANDELIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3FLY66R5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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